L-Styrylalanine

説明

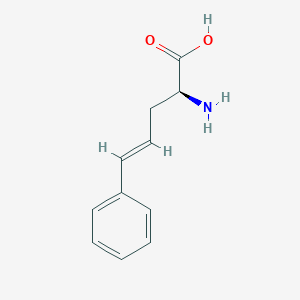

Structure

3D Structure

特性

IUPAC Name |

(E,2S)-2-amino-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSKGBMVBECNS-QBBOHKLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for L Styrylalanine and Its Stereoisomers

Chemoenzymatic and Biocatalytic Approaches to L-Styrylalanine Synthesis

Chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of chiral amino acids, including this compound. These approaches leverage the high enantioselectivity of enzymes to produce optically pure compounds under mild reaction conditions. rsc.orgbiorxiv.org

Enzymatic Asymmetric Synthesis Strategies for α-Amino Acids

The enzymatic asymmetric synthesis of α-amino acids encompasses several key strategies. researchgate.net These include the asymmetric reductive amination of α-keto acids, the asymmetric transfer of an amino group to keto acids, the enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids, and the aldol (B89426) condensation of an amino acid with an aldehyde. rsc.orgresearchgate.net These methods are valued for their potential to generate chiral amino acids with high optical purity. rsc.org

Biocatalytic One-Pot Protocols for Unnatural Amino Acids

Biocatalytic one-pot cascades are of significant interest for the synthesis of unnatural amino acids due to their efficiency and sustainability. biorxiv.orgnih.gov These multi-enzyme systems can convert simple starting materials into complex chiral molecules in a single reaction vessel, minimizing waste and simplifying purification processes. biorxiv.orgmdpi.com For instance, a dual-enzyme system combining a dehydrogenase and a transaminase can be used to produce a variety of L-amino acids from α-hydroxy acids. mdpi.com Such cascades often eliminate the need for protecting groups and operate under mild, aqueous conditions. biorxiv.org

Expansion of Substrate Scope in Phenylalanine Ammonia-Lyase (PAL) for Styrylalanines

Phenylalanine ammonia-lyases (PALs) are enzymes that naturally catalyze the deamination of L-phenylalanine to trans-cinnamic acid. biorxiv.orgfrontiersin.org The reverse reaction, the addition of ammonia to cinnamic acid derivatives, makes PALs attractive biocatalysts for synthesizing L-phenylalanine analogues. frontiersin.orgnih.gov However, the wild-type PAL from Petroselinum crispum (PcPAL) exhibits very low activity towards this compound. researchgate.netrsc.org

To address this limitation, researchers have employed protein engineering to expand the substrate scope of PALs. By mutating key residues in the active site, the enzyme's affinity for non-natural substrates like styrylalanine can be significantly improved. researchgate.netdntb.gov.ua Specifically, mutating the F137 residue in PcPAL to smaller hydrophobic residues, such as valine (F137V-PcPAL), has been shown to dramatically increase the catalytic efficiency for the deamination of this compound. researchgate.netrsc.orgrsc.org Molecular modeling suggests that this mutation creates a more accommodating active site for the bulky styryl group. researchgate.netrsc.org While the engineered enzyme showed enhanced activity in the elimination reaction, the reverse addition of ammonia to styrylacrylates to form this compound has proven to be challenging. researchgate.netrsc.org

Table 1: Kinetic Parameters of Wild-Type and Mutant PcPAL for the Deamination of this compound

| Enzyme Variant | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹M⁻¹) |

|---|---|---|---|---|

| wt-PcPAL | L-Phe | 2.8 | 0.23 | 12174 |

| wt-PcPAL | This compound | 0.19 | 1.15 | 165 |

| F137V-PcPAL | This compound | 3.2 | 0.28 | 11429 |

Data sourced from studies on the deamination of this compound catalyzed by PcPAL variants. rsc.org

Photocatalytic Synthesis Strategies for this compound

Photocatalysis offers a distinct approach to organic synthesis, using light to initiate and drive chemical reactions. nih.gov This field has provided novel methods for the formation of C-C bonds and the synthesis of complex molecules, including amino acids. neurotree.orgacs.org

Photoinduced Single-Electron Transfer (SET) Mechanisms

Photoinduced single-electron transfer (SET) is a fundamental process in photocatalysis where an excited photocatalyst transfers an electron to or from a substrate, generating a radical ion. rsc.orgd-nb.info This reactive intermediate can then undergo further transformations to form the desired product. sioc-journal.cn In the context of amino acid synthesis, SET processes can be used to activate substrates for C-C bond formation. thieme-connect.com For example, the photocatalytic addition of radicals to alkenylboronic acids has been reported as a method for the synthesis of styrylalanine. neurotree.orgresearchgate.net This approach often utilizes visible light and can proceed under mild conditions. rsc.org

Energy Transfer (EnT) Processes in Styrylalanine Synthesis

Energy transfer (EnT) is another key mechanism in photocatalysis, where an excited photocatalyst transfers its energy to a substrate, promoting it to an excited state. acs.orgacs.org This excited substrate can then undergo reactions that are not accessible in its ground state. nih.gov While direct examples of EnT for the synthesis of this compound are less common in the literature, the principle of using light to access reactive intermediates is a burgeoning area of research. acs.orgnih.gov EnT catalysis has been successfully applied to the synthesis of other amino-containing compounds, such as γ-amino alcohols, from simple alkenes. acs.orgnih.gov This suggests the potential for developing EnT-based methods for the synthesis of complex amino acids like this compound.

Enzymatic Transformations and Biocatalysis Involving L Styrylalanine

Substrate Specificity and Activity of Phenylalanine Ammonia-Lyase (PcPAL) Towards L-Styrylalanine

Phenylalanine Ammonia-Lyase from Petroselinum crispum (PcPAL) has been extensively studied for its substrate specificity. While highly efficient with its natural substrate, its activity towards this compound is considerably lower, highlighting the challenges in utilizing wild-type enzymes for unnatural substrate transformation.

Kinetic studies reveal that the deamination of this compound by wild-type PcPAL (wt-PcPAL) is significantly less efficient than the deamination of L-phenylalanine. researchgate.netebi.ac.ukscience.govrsc.org The catalytic efficiency, represented by the kcat/KM value, for this compound is markedly reduced. researchgate.netebi.ac.ukscience.govrsc.org Research indicates that the ammonia (B1221849) elimination from this compound catalyzed by wt-PcPAL occurs with a kcat value that is 14.7-fold lower than that for L-phenylalanine. ebi.ac.ukrsc.org

Table 1: Kinetic Parameters of wt-PcPAL for L-Phenylalanine and this compound

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹mM⁻¹) |

|---|---|---|---|

| L-Phenylalanine | 1.91 | 0.034 | 56.2 |

| This compound | 0.13 | 1.8 | 0.0723 |

Data sourced from studies on Petroselinum crispum Phenylalanine Ammonia-Lyase. ebi.ac.ukrsc.org

When directly comparing the enzymatic efficiency, wt-PcPAL demonstrates a drastic preference for its natural substrate, L-phenylalanine. The catalytic efficiency (kcat/KM) for this compound deamination is 777-fold lower than that for L-phenylalanine. researchgate.netebi.ac.ukscience.govrsc.orgresearchgate.net This substantial difference is attributed to suboptimal binding and orientation of the larger this compound molecule within the active site of the wild-type enzyme. researchgate.netscience.govrsc.org Molecular modeling has pointed to detrimental interactions between the aromatic moiety of this compound and the phenyl ring of the F137 residue in the enzyme's active site, leading to unproductive binding conformations. researchgate.netebi.ac.ukscience.govrsc.org

Kinetic Parameters (kcat/KM) in this compound Deamination

Directed Evolution and Enzyme Engineering for Enhanced this compound Biotransformation

To overcome the low activity of wt-PcPAL towards this compound, protein engineering strategies, specifically directed evolution and site-directed mutagenesis, have been employed. These efforts have focused on modifying the enzyme's active site to better accommodate this unnatural substrate.

A key target for mutagenesis has been the F137 residue, which is located in the aromatic binding pocket of the PcPAL active site. researchgate.netebi.ac.ukscience.gov By replacing the bulky phenylalanine (F) at this position with smaller hydrophobic residues such as Valine (V), Alanine (A), and Glycine (G), a small mutant library (F137X-PcPAL) was created. researchgate.netebi.ac.ukscience.gov

The F137V-PcPAL variant, in particular, exhibited a remarkable improvement in its ability to transform this compound, with an activity level comparable to that of the wild-type enzyme with its natural substrate, L-phenylalanine. researchgate.netscience.gov This mutant showed a nearly 240-fold increase in its kcat/KM value for this compound compared to wt-PcPAL. ebi.ac.ukrsc.org The F137A mutant also showed a 10.5-fold enhancement in kcat/KM, while the F137G mutation did not yield a beneficial effect for this specific substrate. ebi.ac.ukrsc.org

Table 2: Catalytic Efficiency (kcat/KM) of PcPAL Variants towards this compound

| Enzyme Variant | kcat/KM (s⁻¹mM⁻¹) | Fold Increase vs. wt-PcPAL |

|---|---|---|

| wt-PcPAL | 0.0723 | 1 |

| F137V-PcPAL | 17.3 | ~239 |

| F137A-PcPAL | 0.76 | ~10.5 |

| F137G-PcPAL | 0.06 | ~0.8 |

Data reflects the deamination of this compound. ebi.ac.ukrsc.org

The replacement of the F137 residue reshapes the aromatic binding pocket, which has a direct impact on substrate accommodation. researchgate.netscience.gov Molecular modeling studies have shown that substituting phenylalanine with a smaller residue like valine (F137V) alleviates the steric hindrance and detrimental interactions observed in the wild-type enzyme. researchgate.netscience.govrsc.org This "reshaping" allows for a more relaxed enzyme-substrate complex and promotes catalytically active conformations of this compound within the active site. researchgate.netscience.gov The enhanced catalytic efficiency of the F137V mutant is rationalized by these more favorable binding modes. researchgate.netscience.gov

Site-Directed Mutagenesis of PcPAL (e.g., F137X-PcPAL Variants)

Mechanisms of Ammonia Elimination and Addition Reactions with this compound

The catalytic mechanism of PALs involves a unique 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) prosthetic group, which is essential for the ammonia elimination process. wikipedia.org The reaction with this compound is believed to follow a similar mechanistic pathway.

The ammonia elimination from this compound proceeds via the formation of a covalent N-MIO intermediate. acs.org The amino group of this compound performs a nucleophilic attack on the MIO cofactor. ebi.ac.uk Subsequently, a base in the active site abstracts a proton, leading to the elimination of ammonia and the formation of the product, (2E,4E)-5-phenylpenta-2,4-dienoic acid, while regenerating the MIO cofactor. researchgate.netebi.ac.uk

Conversely, the reverse reaction, the addition of ammonia to the corresponding styrylacrylate, has been unsuccessful with both wild-type and the engineered F137V-PcPAL variants. ebi.ac.ukscience.govrsc.org The reasons for this inactivity are thought to be multifactorial, including a low equilibrium constant for the ammonia addition, poor binding affinities of the styrylacrylate molecules, and the adoption of non-productive binding states within the active site of the enzyme. ebi.ac.ukscience.govrsc.org

Role of MIO-Containing Enzymes (Ammonia Lyases and Aminomutases)

Molecular Modeling and Computational Chemistry in Enzyme-L-Styrylalanine Interactions

Molecular modeling and computational chemistry have been indispensable tools for understanding the nuanced interactions between this compound and MIO-containing enzymes at an atomic level. mdpi.comatomistica.online These methods have successfully rationalized experimental observations, such as the low catalytic activity of wt-PcPAL with this compound, and have guided protein engineering efforts to enhance catalytic efficiency. rsc.orgresearchgate.net A physics-based approach using ligand and intermediate poses has been employed to approximate changes on the potential energy surface and characterize catalytic phenomena. researchgate.netrsc.org

A central feature of the catalytic mechanism for MIO-enzymes is the formation of a covalent N-MIO intermediate, where the amino group of the substrate attacks the electrophilic MIO cofactor. acs.orgnih.govresearchgate.net Computational studies have modeled these intermediates extensively to understand substrate binding and reactivity. rsc.org

Using an induced-fit covalent docking protocol, researchers have constructed models of the N-MIO intermediates for this compound within the active site of PcPAL. rsc.org These models confirmed that the phenyl ring of the N-MIO intermediate from this compound experiences a disadvantageous interaction with the F137 residue in wt-PcPAL. researchgate.netrsc.org The modeling identified three main conformational species for the this compound N-MIO intermediate: two catalytically active poses (pro-s-cis and pro-s-trans) and one unproductive state. rsc.org In the wild-type enzyme, the aromatic part of the substrate intermediate is pushed towards another residue, I460, creating a strained complex. rsc.org In contrast, modeling of the D-enantiomer showed its arrangement in an unproductive covalent complex, distinct from the productive L-enantiomer intermediates. researchgate.net

Computational modeling has been instrumental in explaining how specific mutations can dramatically improve an enzyme's catalytic efficiency towards non-natural substrates like this compound. researchgate.net The low activity of wt-PcPAL on this compound was hypothesized to be due to the bulky F137 residue. researchgate.net To create more space for the substrate's phenyl ring, a mutant library was created where F137 was replaced by smaller hydrophobic residues (Val, Ala, Gly). researchgate.netrsc.org

The F137V-PcPAL mutant, in particular, exhibited a profound increase in activity, transforming this compound with an efficiency comparable to that of the wild-type enzyme with its natural substrate, L-phenylalanine. researchgate.netrsc.orgresearchgate.net Molecular modeling of the F137V-PcPAL active site rationalized this enhancement. rsc.orgresearchgate.net The models showed a more relaxed enzyme-substrate complex, where the steric clash was alleviated. rsc.orgresearchgate.net This mutation promoted the adoption of conformations with higher catalytic activity, demonstrating how reshaping the aromatic binding pocket can expand an enzyme's substrate scope. rsc.orgscience.gov The enhanced performance of the F137V mutant could be directly attributed to the creation of a more favorable binding environment for this compound, as predicted and confirmed by computational analysis. researchgate.net

Table 1: Kinetic Parameters of wt-PcPAL and F137 Mutants for the Deamination of this compound

| Enzyme Variant | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) | Fold Increase in kcat/KM (vs wt-PcPAL) |

| wt-PcPAL | 83 ± 5 | 0.0471 ± 0.0003 | 567 | 1 |

| F137V-PcPAL | 86 ± 10 | 0.4220 ± 0.0280 | 4907 | ~8.7 |

| F137A-PcPAL | 1732 ± 15 | 0.1320 ± 0.0026 | 76 | ~0.13 |

| F137G-PcPAL | 4969 ± 153 | 0.0345 ± 0.0038 | 7 | ~0.01 |

Data sourced from Bencze et al. (2017). The catalytic efficiency (kcat/KM) for wt-PcPAL with its natural substrate L-Phe was reported as 438,400 M-1s-1, highlighting the initial low activity towards this compound. rsc.org

Biological and Biochemical Research Applications of L Styrylalanine

L-Styrylalanine as a Building Block in Peptide Synthesis

The synthesis of peptides and proteins is a fundamental process in biochemical research. While nature primarily utilizes 20 proteinogenic amino acids, the ability to incorporate unnatural amino acids like this compound opens up vast possibilities for creating novel molecules with tailored functions. cpcscientific.comspringernature.com These non-natural building blocks can be incorporated into custom peptides to serve as conformational constraints, act as pharmacologically active ingredients, or be used in the construction of diverse molecular scaffolds. cpcscientific.com this compound, with its extended aromatic and unsaturated side chain, serves as a valuable building block for constructing peptides with specific structural and functional properties. smolecule.comcymitquimica.com

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for chemically synthesizing peptides in a controlled and efficient manner. bachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. bachem.com This technique simplifies the purification process, as excess reagents and by-products can be easily washed away by filtration. bachem.com

To be incorporated via SPPS, this compound must be chemically modified with protecting groups. The most common strategy is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. smolecule.com In this approach, an Fmoc-protected this compound derivative is used. The Fmoc group temporarily blocks the N-terminus of the amino acid, preventing unwanted reactions during the coupling step. bachem.com

The incorporation of Fmoc-L-Styrylalanine into a peptide sequence follows the standard SPPS cycle:

Deprotection: The Fmoc group of the last amino acid on the resin-bound peptide is removed, typically using a piperidine (B6355638) solution, to expose a free amine group. bachem.com

Coupling: The Fmoc-L-Styrylalanine, with its carboxyl group activated by a coupling reagent, is added to the resin. It forms a peptide bond with the newly exposed amine group of the growing chain. bachem.com

Washing: The resin is thoroughly washed to remove any unreacted reagents and by-products before the next cycle begins. bachem.com

This cycle is repeated until the desired peptide sequence is fully assembled. Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed. bachem.com The use of unnatural amino acid derivatives like Fmoc-L-Styrylalanine is a standard procedure in SPPS for creating modified peptides. nih.govnih.gov

Table 1: Overview of the Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

| Step | Description | Purpose | Key Reagents (Fmoc Chemistry) |

| Resin Preparation | The first amino acid is attached to a solid polymer support (resin). | To provide a stable anchor for the growing peptide chain. | Pre-loaded resin or coupling of the first amino acid. |

| Deprotection | Removal of the temporary Nα-protecting group (Fmoc) from the resin-bound amino acid. | To expose the amine group for the next coupling reaction. | 20% Piperidine in DMF. |

| Activation & Coupling | The carboxyl group of the incoming Fmoc-L-Styrylalanine is activated and then reacted with the free amine on the resin. | To form a new peptide bond, elongating the peptide chain. | Coupling reagents (e.g., HBTU, HATU), DIPCDI/HOBt. |

| Washing | The resin is washed with solvents to remove excess reagents and soluble by-products. | To purify the resin-bound peptide before the next cycle. | DMF, Dichloromethane (DCM). csic.es |

| Final Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | To release the final, unprotected peptide into solution for purification. | Trifluoroacetic acid (TFA)-based cocktails. |

The incorporation of this compound into peptides is a key strategy for developing novel molecular probes and enzyme inhibitors. google.com The unique structural and electronic properties of the styryl side chain can be exploited to design peptides that bind to specific biological targets or report on their local environment. nih.gov

Peptide-based probes are essential tools for molecular imaging and studying protein-protein interactions. nih.govmdpi.com By incorporating an amino acid like this compound, which has a fluorescent character or can be easily modified to attach a fluorescent dye, researchers can create probes to visualize biological processes. The extended conjugation of the styryl group can influence the photophysical properties, making it a candidate for creating environment-sensitive probes that change their fluorescence upon binding to a target. nih.gov

In the context of inhibitors, this compound can be used to design peptides that block the active sites of enzymes, such as proteases, which are implicated in diseases like cancer. google.com The rigid and bulky nature of the styryl side chain can introduce specific conformational constraints into a peptide, forcing it into a shape that is complementary to an enzyme's active site. cpcscientific.com This can lead to highly potent and selective inhibitors. Research has explored the use of styrylalanine in the development of specific inhibitors for various enzymes. google.com

Solid-Phase Peptide Synthesis Incorporating this compound Derivatives

Role in Proteomics Studies and Labeling Strategies

Proteomics, the large-scale study of proteins, relies heavily on mass spectrometry (MS) to identify and quantify proteins in complex biological samples. creative-proteomics.com Quantitative proteomics often requires a method to differentiate proteins from different samples (e.g., healthy vs. diseased cells) within a single MS analysis. researchgate.net This is typically achieved by labeling the proteins or peptides with stable isotopes. mdpi.com

The incorporation of unnatural amino acids provides a powerful tool for specialized proteomics experiments. By synthesizing peptides containing this compound that has been modified with stable isotopes (e.g., Deuterium, Carbon-13, Nitrogen-15), researchers can create internal standards for targeted protein quantification.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique where cells are grown in media containing "light" or "heavy" isotopically labeled essential amino acids, such as lysine (B10760008) and arginine. creative-proteomics.comsigmaaldrich.com This results in two distinct proteomes that can be mixed and analyzed together, with the mass difference indicating the protein's origin. sigmaaldrich.com

While this compound is not an essential amino acid and cannot be used directly in standard SILAC workflows, synthetic peptides containing isotopically labeled this compound can be spiked into a sample as internal standards for absolute protein quantification. mdpi.com This approach is particularly useful for targeted proteomics, where the goal is to measure the precise amount of a specific protein of interest.

The process involves:

Synthesizing a peptide that matches a sequence from the target protein, but with one of the amino acids replaced by an isotopically labeled this compound.

Adding a known amount of this "heavy" synthetic peptide to the biological sample.

Digesting the sample to generate peptides.

Analyzing the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The mass spectrometer detects both the "light" peptide from the biological sample and the "heavy" synthetic standard. By comparing the signal intensities of the two, the absolute quantity of the target protein in the original sample can be accurately determined. mdpi.com This strategy leverages the unique mass of the labeled this compound to create a distinct and easily identifiable standard.

Table 2: Potential Application of Labeled this compound in MS-Based Proteomics

| Labeling Strategy | Description | Application with this compound |

| Metabolic Labeling (e.g., SILAC) | Cells incorporate stable isotope-labeled amino acids from their growth medium into all newly synthesized proteins. creative-proteomics.com | Not directly applicable, as this compound is not a natural amino acid used in protein synthesis by cells. |

| Chemical Labeling | Stable isotopes are introduced by chemically modifying peptides after protein extraction and digestion. researchgate.net | The styryl group of this compound within a peptide could potentially be a target for unique chemical labeling reactions. |

| Synthetic Peptide Spiking | A synthetic peptide containing one or more heavy-isotope-labeled amino acids is added to a sample as an internal quantification standard. mdpi.com | An isotopically labeled version of this compound can be synthesized and incorporated into a peptide standard for absolute quantification of a target protein. |

Investigation in Drug Discovery and Development Research

The search for new medicines is a long and complex process that increasingly benefits from rational, computer-aided drug design (CADD) and the synthesis of novel molecular entities. researchgate.netnih.gov Unnatural amino acids like this compound are valuable components in this process because they can bestow drug-like properties upon peptides that are otherwise poor therapeutic candidates. cpcscientific.com

Natural peptides often suffer from rapid degradation by proteases and poor bioavailability. Incorporating non-proteinogenic amino acids can enhance a peptide's resistance to enzymatic breakdown and improve its stability and conformational rigidity, which are desirable traits for a drug candidate. cpcscientific.com

The design of new drug candidates often begins with identifying a "hit" or "lead" compound, which is then optimized to improve its efficacy and pharmacokinetic properties. nih.govfrontiersin.org The styryl side chain of this compound provides a unique scaffold for medicinal chemists to modify. Its properties can be fine-tuned to enhance binding affinity to a target receptor or enzyme. google.commdpi.com

Computer-aided drug design (CADD) plays a crucial role in modern drug discovery by modeling how a potential drug molecule interacts with its biological target. researchgate.netnih.gov The structure of this compound can be used in these computational models to predict how its incorporation will affect a peptide's three-dimensional structure and binding energy. frontiersin.org This allows for the in silico design of peptides with a higher probability of success before committing to their chemical synthesis. The synthesis of these designed peptides, incorporating this compound, can then be carried out to produce novel drug candidates for experimental testing. researchgate.netresearchgate.net

Table 3: Role of this compound in the Drug Discovery Pipeline

| Stage | Description | Contribution of this compound |

| Target Identification | Identifying a biological molecule (e.g., a receptor or enzyme) implicated in a disease. nih.gov | This compound-containing peptide libraries could be screened to find binders for new targets. |

| Hit-to-Lead Optimization | Modifying a "hit" compound to improve its potency, selectivity, and drug-like properties. nih.gov | Incorporation of this compound can improve peptide stability and conformation, turning a "hit" peptide into a viable "lead." cpcscientific.com |

| In Silico Design (CADD) | Using computer models to predict the binding and properties of potential drug molecules before synthesis. researchgate.netnih.gov | The unique geometry of this compound can be modeled to rationally design peptides with enhanced binding to the target. |

| Synthesis of Candidates | Chemically synthesizing the most promising compounds for biological testing. | This compound derivatives can be incorporated into peptides using established methods like SPPS to create novel drug candidates. smolecule.comresearchgate.net |

Optimization of Drug Attributes through Unnatural Amino Acid Integration

The incorporation of unnatural amino acids (UAAs) like this compound into peptides and proteins is a powerful strategy in drug discovery to enhance their therapeutic properties. UAAs are amino acids that are not among the 20 standard amino acids genetically coded for in living organisms. Their integration can lead to peptides with improved stability, target specificity, and bioavailability.

The introduction of UAAs can overcome the limitations of natural peptides, such as susceptibility to proteolytic degradation. By replacing natural L-amino acids with synthetic counterparts like this compound, researchers can create peptides that are more resistant to enzymatic breakdown, thereby increasing their in vivo half-life. For instance, the substitution with D-amino acids, the enantiomers of the natural L-amino acids, has been shown to confer proteolytic resistance.

Furthermore, the unique side chains of UAAs can introduce novel functionalities and improve binding affinity to therapeutic targets. The styryl group of this compound, for example, can participate in specific interactions within a protein's binding pocket, potentially leading to higher potency and selectivity. The process of optimizing a lead compound often involves medicinal chemistry efforts to enhance these attributes, including metabolic stability and oral bioavailability.

Table 1: Examples of Unnatural Amino Acids and Their Impact on Drug Attributes

| Unnatural Amino Acid | Modification | Impact on Drug Attribute | Reference |

| D-Amino Acids | Replacement of L-amino acids | Increased proteolytic stability | |

| Stapled Peptides | Hydrocarbon stapling | Enhanced stability and cell permeability | |

| This compound | Incorporation into peptide sequence | Potential for enhanced binding affinity and stability | |

| p-acetylphenylalanine | Incorporation into an antibody | Allows for conjugation with small molecules |

Metabolic Pathway Interrogations with this compound

The introduction of this compound into biological systems can serve as a method to probe and understand complex metabolic networks. By observing the effects of this unnatural amino acid, researchers can gain insights into the regulation and interconnection of various metabolic pathways.

Analysis of Amino Acid Metabolism Perturbations

Amino acid metabolism is a central part of cellular function, with pathways for both the synthesis and degradation of the 20 proteinogenic amino acids. These pathways are intricately linked to other major metabolic processes, such as glycolysis and the citric acid cycle. Introducing an unnatural amino acid like this compound can cause perturbations in these pathways, providing valuable information about their function and regulation.

For example, the cell's machinery may attempt to metabolize this compound using enzymes that normally act on structurally similar natural amino acids, such as phenylalanine or tyrosine. By tracking the metabolic fate of this compound and identifying any resulting novel metabolites, researchers can uncover new enzymatic activities and alternative metabolic routes. This approach can also reveal the substrate specificity of enzymes involved in amino acid biosynthesis and catabolism.

The disruption of normal amino acid pools due to the presence of this compound can also lead to downstream effects on protein synthesis and other metabolic functions that rely on a balanced supply of amino acids. Analyzing these global metabolic changes can provide a systems-level understanding of how cells respond to metabolic stress.

Enzyme Activity Profiling in Metabolic Contexts

The presence of this compound can be used to profile the activity of specific enzymes within a metabolic context. Enzymes are the catalysts for biochemical reactions, and their activity is tightly regulated to meet the metabolic demands of the cell.

A study on phenylalanine ammonia-lyase (PAL) from Petroselinum crispum (PcPAL) demonstrated that this compound is a substrate for this enzyme, although it is converted at a much lower rate than the natural substrate, L-phenylalanine. The deamination of this compound by wild-type PcPAL had a 777-fold lower kcat/KM value compared to the deamination of L-phenylalanine. This suggests that this compound can act as a competitive inhibitor or a poor substrate for enzymes that normally process aromatic amino acids.

By creating mutations in the active site of PcPAL, researchers were able to significantly improve its activity towards this compound. Specifically, replacing the phenylalanine residue at position 137 with a smaller valine residue (F13

Future Research Directions in L Styrylalanine Chemistry and Biology

Development of Novel Stereoselective Synthetic Routes

The synthesis of enantiomerically pure L-styrylalanine and its derivatives remains a compelling challenge. Future research will likely focus on the development of more efficient and highly stereoselective synthetic methods. While enzymatic approaches using phenylalanine ammonia-lyases (PALs) have shown promise, the exploration of novel chemical catalysts and strategies is crucial. researchgate.netresearchgate.net

Key areas for investigation include:

Asymmetric Catalysis: Designing new chiral catalysts, including transition metal complexes and organocatalysts, for the asymmetric synthesis of this compound precursors.

Flow Chemistry: Utilizing microfluidic reactors and flow chemistry to optimize reaction conditions, improve yields, and facilitate scalable synthesis. researchgate.net

Chemoenzymatic Strategies: Combining the strengths of chemical and enzymatic catalysis to create novel and efficient synthetic pathways. researchgate.net A chemo-enzymatic telescopic approach, for instance, has been successfully designed for the synthesis of L-arylalanines. researchgate.net

A significant hurdle in the enzymatic synthesis of this compound is the low efficiency of ammonia (B1221849) addition onto styrylacrylates by enzymes like Petroselinum crispum phenylalanine ammonia-lyase (PcPAL). nih.gov Future work should aim to overcome this limitation, possibly through the engineering of more effective enzyme variants or the development of alternative biocatalytic systems.

Exploration of Expanded Enzymatic Repertoires for Styrylalanine Analogs

The enzymatic synthesis of this compound and its analogs is a rapidly advancing field. The use of enzymes offers the potential for highly selective and environmentally friendly production methods. A key enzyme in this process is phenylalanine ammonia-lyase (PAL), which catalyzes the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. science.gov

Research has demonstrated that the substrate scope of PAL can be expanded to include non-canonical amino acids like this compound. For example, studies on PAL from Petroselinum crispum (PcPAL) have shown that while the wild-type enzyme has low activity towards this compound, specific mutations can significantly enhance its catalytic efficiency. nih.govrsc.orgresearchgate.net

Future research in this area should focus on:

Enzyme Engineering: Utilizing techniques like directed evolution and rational design to create PAL variants with improved activity and selectivity for a wider range of styrylalanine analogs. nih.govresearchgate.net This includes creating mutant libraries by targeting key residues in the active site. rsc.orgresearchgate.net

Discovery of Novel Enzymes: Screening microbial genomes and metagenomic libraries for new ammonia-lyases with broader substrate specificities. researchgate.net A novel PAL from the psychrophilic yeast Pseudozyma antarctica (PzaPAL) has already shown promise with higher turnover numbers for some substrates compared to PcPAL. researchgate.net

Multi-Enzyme Cascade Reactions: Developing one-pot, multi-enzyme systems to synthesize complex styrylalanine derivatives from simple starting materials, thereby increasing efficiency and reducing waste. researchgate.net

| Enzyme | Source Organism | Key Findings Related to Styrylalanine |

|---|---|---|

| Phenylalanine Ammonia-Lyase (PAL) | Petroselinum crispum (PcPAL) | Wild-type has low activity for this compound, but mutations like F137V significantly improve catalytic efficiency. nih.govrsc.orgresearchgate.net |

| Phenylalanine Ammonia-Lyase (PAL) | Pseudozyma antarctica (PzaPAL) | Shows higher turnover numbers for some substituted phenylalanines compared to PcPAL. researchgate.net |

Advanced Computational Approaches for Predicting this compound Interactions

Computational modeling has become an indispensable tool in understanding and predicting the behavior of molecules like this compound. Molecular modeling studies have been instrumental in rationalizing the low activity of wild-type PcPAL towards this compound, identifying detrimental interactions between the substrate and the enzyme's active site. nih.govrsc.orgresearchgate.net These computational insights have guided the successful engineering of more efficient enzyme variants. nih.govresearchgate.net

Future computational research should aim to:

Develop More Accurate Force Fields: Creating and refining force fields specifically parameterized for non-canonical amino acids to improve the accuracy of molecular dynamics simulations.

Utilize Quantum Mechanics/Molecular Mechanics (QM/MM): Employing hybrid QM/MM methods to model enzymatic reactions involving this compound with higher accuracy, providing detailed insights into reaction mechanisms and transition states.

Employ Machine Learning and AI: Leveraging machine learning algorithms to predict enzyme-substrate interactions, screen for potent enzyme variants, and design novel this compound-based molecules with desired properties. nih.gov

The integration of these advanced computational methods will accelerate the design of new catalysts and the discovery of novel applications for this compound. Computational design methods have been extended to design metalloproteins where an unnatural amino acid is a primary ligand of a bound metal ion. nih.govacs.org

Applications in Chemical Biology and Biosensing Technologies

The unique properties of this compound make it a valuable tool for chemical biology and the development of novel biosensing technologies. Its incorporation into peptides and proteins can introduce new functionalities, and its distinct structure can be exploited for specific detection methods.

Future research in this area could explore:

Protein Engineering: Incorporating this compound into proteins to create novel biocatalysts or therapeutic proteins with enhanced properties. betapartners.nl The genetic code can be reprogrammed to enable the incorporation of such non-canonical amino acids. betapartners.nl

Fluorescent Probes: Designing and synthesizing fluorescently labeled this compound derivatives for use as probes in studying biological processes.

Biosensor Development: Utilizing this compound as a recognition element in biosensors for the detection of specific biomolecules or for monitoring enzymatic activity. google.com this compound has been mentioned in the context of ligand-anchor conjugates for producing biosensor layers. google.com The use of nanomaterials in these biosensors can significantly improve their accuracy and sensitivity. science.gov

Translational Research Potential in Therapeutics and Diagnostics

This compound and its derivatives hold significant potential for translational research, particularly in the development of new therapeutics and diagnostic tools. The incorporation of non-natural amino acids into peptides can lead to improved pharmacological properties.

Promising avenues for future investigation include:

Peptidomimetic Drug Design: Using this compound as a building block to create peptidomimetics with enhanced stability and bioactivity. researchgate.net These could be designed to inhibit protein-protein interactions implicated in disease. researchgate.net

Targeted Drug Delivery: Developing this compound-containing peptides that can specifically target diseased cells or tissues for the delivery of therapeutic agents.

Diagnostic Markers: Investigating the potential of this compound derivatives as biomarkers for the diagnosis or prognosis of diseases. google.com For instance, peptides containing this compound could be used in assays to detect disease-related proteins. google.com

The exploration of this compound's therapeutic and diagnostic potential is still in its early stages, but the unique chemical and biological properties of this compound suggest that it could play a significant role in the future of medicine.

Q & A

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。